2-Bromo-4'-chloro-2'-methylbenzhydrol
Description
2-Bromo-4'-chloro-2'-methylbenzhydrol is a halogenated benzhydrol derivative characterized by a bromine atom at the 2-position of one benzene ring, a chlorine atom at the 4'-position, and a methyl group at the 2'-position of the second benzene ring. This compound belongs to the benzhydrol family, which are diphenylmethanol derivatives with diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of halogen substituents (Br and Cl) and a methyl group imparts unique steric and electronic properties, influencing reactivity, solubility, and intermolecular interactions .
Limited direct data on its synthesis, physical properties, or applications are available in the provided evidence. However, structural analogs and related halogenated benzhydrols (e.g., 3-Bromo-3'-chloro-2'-methylbenzhydrol and 2-Bromo-4'-methoxy-2'-methylbenzhydrol) suggest that such compounds are often intermediates in organic synthesis or precursors for dyes and polymers .
Properties
IUPAC Name |
(2-bromophenyl)-(4-chloro-2-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClO/c1-9-8-10(16)6-7-11(9)14(17)12-4-2-3-5-13(12)15/h2-8,14,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWMQOIMCSYIJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(C2=CC=CC=C2Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201212103 | |
| Record name | Benzenemethanol, α-(2-bromophenyl)-4-chloro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201212103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443351-61-8 | |
| Record name | Benzenemethanol, α-(2-bromophenyl)-4-chloro-2-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443351-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, α-(2-bromophenyl)-4-chloro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201212103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4’-chloro-2’-methylbenzhydrol typically involves the bromination and chlorination of a benzhydrol precursor. One common method is the electrophilic aromatic substitution reaction, where a benzhydrol derivative is treated with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions .
Industrial Production Methods
Industrial production of 2-Bromo-4’-chloro-2’-methylbenzhydrol may involve large-scale electrophilic aromatic substitution reactions using specialized reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4’-chloro-2’-methylbenzhydrol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove halogen atoms or convert the hydroxyl group to a different functional group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce dehalogenated compounds or alcohols .
Scientific Research Applications
2-Bromo-4’-chloro-2’-methylbenzhydrol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-4’-chloro-2’-methylbenzhydrol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares 2-Bromo-4'-chloro-2'-methylbenzhydrol with structurally related compounds identified in the evidence:
Key Observations :
- Substituent Position : The position of halogens (Br, Cl) significantly affects steric and electronic properties. For example, 3-Bromo-3'-chloro-2'-methylbenzhydrol likely faces steric challenges due to adjacent Br and Cl substituents, leading to discontinuation .
- Functional Group Influence : Replacing Cl with OCH₃ (as in 2-Bromo-4'-methoxy-2'-methylbenzhydrol) increases polarity but may reduce stability, contributing to its discontinued status .
- Polarity and Reactivity : Halogenated analogs like 4-Bromo-2-chlorobenzonitrile exhibit higher reactivity (due to the nitrile group) and distinct physical properties compared to benzhydrol derivatives .
Physicochemical Properties and Analytical Behavior
While direct data for 2-Bromo-4'-chloro-2'-methylbenzhydrol are unavailable, insights can be inferred from related compounds:
- Polarity : Halogenated aromatic compounds (e.g., 2-bromo-4,6-dinitroaniline) exhibit high polarity, leading to adsorption in GC systems and peak tailing . This suggests similar challenges in analyzing the target compound.
- Thermal Stability : Brominated compounds generally have lower thermal stability than chlorinated analogs. For example, 1-Bromo-2-chloroethane (bp 106–107°C) degrades faster than dichloroethane derivatives .
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